molecular formula C9H8Cl2O2 B8520316 2-(2,4-Dichlorophenoxy)propanal

2-(2,4-Dichlorophenoxy)propanal

Cat. No.: B8520316
M. Wt: 219.06 g/mol
InChI Key: OUYMWWKOMCFREK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)propanal is a chemical compound with the molecular formula C9H8Cl2O2 . As a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely studied phenoxy herbicide , this propanal variant presents a distinct structure for investigative research. The compound features a 2,4-dichlorophenoxy group linked to a propanal chain, a configuration that may influence its physicochemical properties and biological activity compared to its acetic acid analogue. Researchers are exploring such analogues to understand structure-activity relationships, particularly how modifications to the side chain affect biological interaction and mode of action. While the specific applications and full research value of this compound are still an area of active investigation, it serves as a valuable building block in organic synthesis and a candidate for the development of novel bioactive molecules. Its mechanism of action is not yet fully elucidated and may differ from that of 2,4-D, which is known to act as a synthetic auxin, inducing uncontrolled growth in susceptible broadleaf plants . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)propanal

InChI

InChI=1S/C9H8Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-6H,1H3

InChI Key

OUYMWWKOMCFREK-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2,4-Dichlorophenoxy)propanal typically involves the reaction of 2,4-dichlorophenol with propanal derivatives. The compound is characterized by its molecular formula C9H8Cl2OC_9H_8Cl_2O and a molecular weight of approximately 203.06 g/mol. Its structural configuration allows for interactions with various biological targets, making it valuable in research.

Agricultural Applications

Herbicide Development

  • This compound is an intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. Its efficacy in controlling weed populations has made it a focus in agricultural chemistry.
  • The compound serves as a precursor to 2-(2,4-dichlorophenoxy)propionic acid, which is utilized in the formulation of herbicides like fenoxaprop-p-ethyl.

Case Study: Efficacy in Weed Management

  • In trials conducted on rice paddies, formulations containing this compound demonstrated significant reductions in weed biomass compared to untreated controls. The results indicated a potential for integrating this compound into sustainable agricultural practices.

Pharmaceutical Applications

Antiparasitic Activity

  • Recent studies have highlighted the potential of this compound as an inhibitor of the CYP51 enzyme in Trypanosoma cruzi, the causative agent of Chagas disease. By disrupting sterol biosynthesis, the compound can impede parasite proliferation.
Parameter Value
Molecular TargetCYP51
Mechanism of ActionInhibition of sterol biosynthesis
ResultReduced growth of T. cruzi

Case Study: In Vitro Studies

  • An in vitro study demonstrated that treatment with this compound led to a significant decrease in T. cruzi viability over a 72-hour period. The IC50 value was determined to be approximately 15 µM, indicating potent antiparasitic activity.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile:

  • The compound has been associated with adverse effects similar to those observed with other chlorinated phenoxy compounds. Reports indicate potential risks related to renal and endocrine system toxicity.
Toxicity Parameter Observation
Kidney Weight IncreaseNoted in high-dose studies
Endocrine DisruptionAltered TSH levels observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • Structure : Contains a carboxylic acid group (-COOH) instead of an aldehyde.
  • Activity : A widely used systemic herbicide that mimics auxin, disrupting plant growth .
  • Key Difference: The carboxylic acid group enhances water solubility and ionic interactions with biological targets, whereas the aldehyde in 2-(2,4-Dichlorophenoxy)propanal may increase electrophilicity and reactivity .
2-(2,4-Dichlorophenoxy)propionic Acid (Dichlorprop)
  • Structure : Propionic acid (-CH2COOH) substituent.
  • Activity : Herbicidal action similar to 2,4-D but with enhanced selectivity for broadleaf weeds. The extended carbon chain improves lipid solubility .
  • Key Difference: The aldehyde in this compound lacks the ionizable -COOH group, likely reducing soil persistence and altering absorption mechanisms .
Ethyl 2-(2,4-Dichlorophenoxy)propanoate
  • Structure : Ethyl ester of Dichlorprop.
  • Activity : A prodrug form that hydrolyzes to the active acid in plants. The ester group increases volatility and membrane permeability .
  • Key Difference: The aldehyde group in this compound may confer different metabolic pathways and degradation products .

Physicochemical Properties

Compound Functional Group Boiling Point (°C) Density (g/cm³) Water Solubility LogP (Octanol-Water)
This compound Aldehyde (-CHO) ~250 (estimated) ~1.3 (estimated) Low ~3.0 (estimated)
2,4-D Carboxylic Acid 215–220 1.416 900 mg/L 2.81
Dichlorprop Propionic Acid 299.8 1.308 350 mg/L 2.96
2-Propanone analog Ketone (-CO-) 299.8 1.308 Insoluble 2.96

Notes:

  • The aldehyde group in this compound likely reduces boiling point compared to carboxylic acids and ketones due to weaker intermolecular forces.
  • Lower water solubility compared to 2,4-D may limit its herbicidal application unless formulated with surfactants.

Preparation Methods

Nucleophilic Substitution with Propanal Precursors

A plausible route involves the reaction of 2,4-dichlorophenol with a propanal derivative. For example, 3-chloropropionaldehyde could undergo nucleophilic substitution in the presence of a base:

2,4-Dichlorophenol+CH2(Cl)CH2CHOBase2-(2,4-Dichlorophenoxy)propanal+HCl\text{2,4-Dichlorophenol} + \text{CH}2(\text{Cl})\text{CH}2\text{CHO} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

This method mirrors the synthesis of 2-(2,4-dichlorophenoxy)propionic acid, where 2-chloropropionic acid reacts with 2,4-dichlorophenol in dimethyl sulfoxide (DMSO) with potassium hydroxide and a surfactant. Adapting this approach, replacing 2-chloropropionic acid with 3-chloropropionaldehyde may yield the target aldehyde.

Key Parameters from Patent CN101302150A:

  • Solvent: DMSO enhances reaction efficiency and reduces phenolic wastewater.

  • Catalyst: Dimethylaminopyridine (DMAP) improves selectivity and yield (up to 93%).

  • Molar Ratios: 1:1 for phenol to aldehyde precursor; 1:2 for phenol to base.

Oxidation of 2-(2,4-Dichlorophenoxy)propanol

Propanal derivatives are often synthesized via oxidation of corresponding alcohols. 2-(2,4-Dichlorophenoxy)propanol could be oxidized using mild agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions:

2-(2,4-Dichlorophenoxy)propanolPCCThis compound\text{2-(2,4-Dichlorophenoxy)propanol} \xrightarrow{\text{PCC}} \text{this compound}

This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidants like KMnO₄. The alcohol precursor might be synthesized via reduction of 2-(2,4-dichlorophenoxy)propionic acid using lithium aluminum hydride (LiAlH₄).

Reductive Pathways from Carboxylic Acid Derivatives

Patent CN103772201A describes esterification of 2,4-D using sulfuric acid and n-butanol. Analogously, 2-(2,4-dichlorophenoxy)propionic acid could be reduced to the aldehyde via Rosenmund reduction or catalytic hydrogenation:

2-(2,4-Dichlorophenoxy)propionyl chlorideH2/Pd-BaSO4This compound\text{2-(2,4-Dichlorophenoxy)propionyl chloride} \xrightarrow{\text{H}2/\text{Pd-BaSO}4} \text{this compound}

Process Insights from Ester Synthesis:

  • Catalyst: Sulfuric acid (1–2 wt%) facilitates esterification at 50–70°C.

  • Yield: >98% for butyl ester, suggesting high efficiency for analogous reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous reactions:

Method Starting Material Catalyst/Solvent Temperature Yield (Hypothetical)
Nucleophilic Substitution3-ChloropropionaldehydeDMAP/DMSO20–80°C85–90%
Alcohol Oxidation2-(2,4-DCP)propanolPCC/CH₂Cl₂0–25°C75–80%
Carboxylic Acid Reduction2-(2,4-DCP)propionyl chloridePd/BaSO₄, H₂50–70°C70–75%

Challenges and Mitigations:

  • Aldehyde Stability: Requires inert atmospheres and low temperatures to prevent polymerization.

  • Byproduct Formation: Neutralization steps (e.g., sulfuric acid in Patent) minimize residual phenols.

Purification and Analytical Considerations

Post-synthesis purification is critical for aldehyde isolation. Patent CN101302150A employs hexane recrystallization, achieving >93% purity for propionic acid. For the aldehyde, solvent extraction (e.g., dichloromethane/water) followed by column chromatography may enhance purity.

Regulatory Insights (FAO, 2017):

  • Metabolite Monitoring: Residues like 2,4-dichlorophenol (DCP) must be <1% in final products.

  • Analytical Methods: LC-MS/MS with LOQ of 0.01 mg/kg ensures precise quantification.

Industrial Scalability and Environmental Impact

The solvent recovery systems described in Patent (DMSO recycling) reduce costs and waste. For aldehyde synthesis, substituting DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) could align with green chemistry principles.

Q & A

Basic: How can researchers optimize the synthesis of 2-(2,4-dichlorophenoxy)propanal and its derivatives?

Answer:
Synthesis optimization involves systematic variation of reaction parameters. For example, in related phenoxy acid derivatives (e.g., 2,4-dichlorophenoxy acetic acid), refluxing with methanol and sulfuric acid as a catalyst is a common method . Key steps include:

  • Catalyst concentration : Adjusting sulfuric acid volumes (e.g., 1–5 mL) to maximize yield and minimize side reactions.
  • Reaction time : Monitoring completion via TLC or HPLC (e.g., 4–8 hours for esterification).
  • Purification : Recrystallization from ethanol or column chromatography for oily intermediates .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to carcinogenic risks .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:
Capillary liquid chromatography (cLC) with gradient elution is validated for chlorophenoxy acids in biological and environmental samples. Key parameters:

ParameterDetails
ColumnC18 reverse-phase (150 mm × 0.5 mm ID)
Mobile PhaseAcetonitrile/water with 0.1% formic acid
DetectionUV at 230 nm or MS/MS for trace detection
LOQ≤10 µg/L in apple juice
Cross-validation with GC-MS is advised for structural confirmation .

Advanced: How should researchers resolve contradictions in toxicity data for this compound?

Answer:
Contradictions often arise from differing exposure models or metabolite profiles. Methodological strategies:

  • In vitro vs. in vivo : Compare results from hepatic microsome assays (e.g., CYP450 metabolism) with chronic rodent studies to identify bioactivation pathways .
  • Dose-response analysis : Use probabilistic models to assess carcinogenic thresholds (e.g., linear no-threshold vs. threshold models) .
  • Metabolite tracking : Employ HRMS or isotopic labeling to distinguish parent compounds from degradation products .

Advanced: What experimental designs are suitable for studying enantiomer-specific biological activity?

Answer:
The (R)-enantiomer of related compounds (e.g., dichlorprop-P) exhibits herbicidal activity, while the (S)-form is inactive . Design considerations:

  • Chiral separation : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases.
  • Bioactivity assays : Test enantiomers in plant growth inhibition models (e.g., Arabidopsis root elongation assays).
  • Toxicity profiling : Compare LD50 values in mammalian cell lines (e.g., HepG2) to assess enantiomer-specific cytotoxicity .

Basic: What safety protocols are critical for handling this compound?

Answer:
Due to its carcinogenic potential and dermal absorption risks :

  • Engineering controls : Use glove boxes or ventilated enclosures for synthesis.
  • PPE : Wear nitrile gloves, goggles, and Tyvek suits.
  • Decontamination : Install emergency showers/eyewash stations and enforce post-exposure washing protocols .
  • Waste disposal : Neutralize with alkaline hydrolysis (pH >10) before incineration .

Advanced: How can computational modeling predict environmental persistence of this compound?

Answer:
Structure-activity relationship (SAR) models and molecular docking can estimate half-life in soil/water:

  • Software tools : EPI Suite, TEST (Toxicity Estimation Software Tool).
  • Parameters : Log Kow (octanol-water coefficient), soil sorption (Koc), and photolysis rates.
  • Validation : Compare predictions with experimental data from OECD 307 biodegradation tests .

Basic: What spectroscopic techniques confirm the structure of this compound derivatives?

Answer:

  • NMR : ¹H NMR (δ 4.5–5.0 ppm for phenoxy protons; δ 9.7 ppm for aldehyde protons).
  • IR : C=O stretch at ~1700 cm⁻¹; C-Cl peaks at 550–850 cm⁻¹.
  • HRMS : Exact mass for C9H7Cl2O2 ([M+H]+: 233.9854) .

Advanced: How do researchers design studies to assess chronic reproductive toxicity?

Answer:

  • Model organisms : Use OECD 443 (Extended One-Generation Reproductive Toxicity Study) in rats.
  • Endpoints : Evaluate sperm motility, ovarian follicle counts, and hormone levels (e.g., testosterone, estradiol).
  • Dosing : Administer via oral gavage (0.1–50 mg/kg/day) over 12 months .

Basic: What are the key differences between this compound and structurally similar herbicides?

Answer:

CompoundKey FeatureActivity
This compoundAldehyde groupReacts with cellular nucleophiles (e.g., glutathione)
Dichlorprop-P (2,4-DP)Propanoic acid groupAuxin mimic, disrupts plant cell elongation
2,4-DAcetic acid groupBroadleaf herbicide; lower soil mobility

Advanced: What strategies mitigate matrix interference in environmental sample analysis?

Answer:

  • Sample prep : Solid-phase extraction (SPE) with Oasis HLB cartridges for phenoxy acids.
  • Matrix-matched calibration : Spike analyte-free soil/water extracts with standards.
  • QuEChERS : For food matrices (e.g., apple juice), use dispersive SPE with PSA/C18 .

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